

Technical Support Center: Carbon Content Analysis in Steel Samples

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Compound of Interest

Compound Name: Steel, carbon

Cat. No.: B1172394

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the carbon content of steel samples.

Frequently Asked Questions (FAQs)

Q1: Why is accurate carbon content analysis in steel crucial?

The precise carbon content in steel is a critical determinant of its mechanical properties.^{[1][2]} Variations in carbon levels affect the steel's hardness, strength, ductility, weldability, and melting point.^{[1][2][3]} Inaccurate analysis can lead to the misclassification of steel grades, potentially causing mechanical failures, costly product recalls, and compromising the integrity of research and development data.^{[1][4]}

Q2: What are the common methods for carbon analysis in steel?

Several methods are employed for carbon analysis in steel, each with its own advantages and limitations. The most common are:

- **Combustion Analysis (LECO):** This method involves combusting the sample in an oxygen stream to convert carbon into carbon dioxide (CO₂), which is then measured by an infrared (IR) detector.^{[5][6][7]} It is known for its high accuracy and precision, especially for low carbon concentrations.^[7]

- Spark Optical Emission Spectrometry (OES): OES uses an electrical spark to vaporize a small amount of the sample surface, creating a plasma.[8][9] The light emitted from the plasma is analyzed to determine the elemental composition, including carbon. It is a rapid and widely used technique in the steel industry for quality control.[2]
- Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a newer technique that uses a focused laser to create a plasma on the sample surface.[3] Similar to OES, the emitted light is analyzed to determine the carbon content. It is available in a handheld form, offering portability.[9]

Q3: Can Mill Test Reports (MTRs) be relied upon for carbon content?

While MTRs provide detailed information on the chemical composition of steel, they can sometimes be unreliable due to mismarking, labeling mix-ups, or unknown suppliers.[8][9] It is considered best practice to perform a secondary validation of the carbon content to avoid costly issues later in the fabrication or research process.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during carbon analysis using Spark Optical Emission Spectrometry (OES) and Combustion Analysis.

Spark Optical Emission Spectrometry (OES) Troubleshooting

Problem / Question	Possible Cause(s)	Solution(s)
Inaccurate or unstable results with significant variation between tests on the same sample.[10]	<ol style="list-style-type: none"> 1. Improper sample preparation (e.g., surface contamination, uneven surface).[11] 2. Instrument drift over time due to environmental factors or aging components.[12] 3. "Memory effect," where residue from a previous sample affects the current analysis.[13] 4. Contaminated or dirty optical lens.[14] 	<ol style="list-style-type: none"> 1. Ensure the sample surface is clean, flat, and representative of the material. Use appropriate grinding techniques.[11][15] 2. Perform a recalibration using certified reference materials (CRMs).[10][16] 3. Clean the spark stand and electrode. Running a "blank" sample (e.g., pure iron) between different material types can also help mitigate this.[13] 4. Clean the instrument's lens according to the manufacturer's instructions and then re-standardize.[14]
Low light intensity values from the spectrometer.[14]	<ol style="list-style-type: none"> 1. The optical lens is dirty.[14] 2. The entrance slit is contaminated.[14] 3. The optical fiber may be aging.[14] 4. Improper lens alignment.[10] 	<ol style="list-style-type: none"> 1. Clean the lens.[14] 2. Clean the entrance slit as per the instrument manual. 3. Contact the manufacturer for potential fiber replacement. 4. Ensure proper lens alignment to maximize light collection.[10]
Difficulty in analyzing cast iron samples.[17]	<p>The high-energy pre-spark sequence in OES can burn away the free carbon (graphite nodules) in cast iron, leading to inaccurately low readings.[15][17]</p>	<ol style="list-style-type: none"> 1. Ensure "white solidification" of the cast iron sample, which indicates the carbon is in a combined state rather than free graphite.[12][15] 2. Use clean molds made of thermally conductive material like copper to ensure a fast cooling rate.[12][15] 3. Use a cup wheel grinding machine for sample preparation.[15]

Unstable analysis results and issues with far-ultraviolet spectral lines.[11]

The argon gas used for the plasma atmosphere may be of poor quality or contain moisture (water vapor).[11]

1. Use high-purity argon gas.
 2. Ensure the argon supply lines are free of leaks and moisture. Water vapor can absorb spectral lines in the far-ultraviolet region, affecting results.[11]
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Combustion Analysis (LECO) Troubleshooting

Problem / Question	Possible Cause(s)	Solution(s)
Low or inconsistent carbon readings.	1. Incomplete combustion of the sample. 2. Leaks in the oxygen supply or measurement system. 3. Exhausted CO ₂ /SO ₂ scrubbers or traps. 4. Incorrect sample weight or non-homogenous sample.	1. Ensure the furnace is reaching the correct temperature. Check the condition of the combustion tube and heating elements. 2. Perform a leak check of the system according to the manufacturer's instructions. 3. Replace the chemical traps and scrubbers as recommended by the instrument manufacturer. 4. Use a calibrated balance to weigh the sample accurately. Ensure the sample is representative (e.g., fine chips or drillings).[1]
High blank readings.	1. Contamination of the combustion crucible. 2. Contamination from accelerators or fluxes. 3. Atmospheric contamination entering the system.	1. Bake out crucibles in a furnace before use to remove any carbon-containing residues. 2. Run a blank analysis with only the accelerator to check for contamination. Use high-purity accelerators. 3. Check all seals and connections for potential leaks.
Failure to achieve a stable baseline in the IR detector.	1. Fluctuations in the oxygen carrier gas flow. 2. Instability in the IR detector's light source or sensor. 3. Contamination in the IR cell.	1. Check the gas regulator and flow controller for proper operation. 2. Allow the instrument to warm up and stabilize for the recommended time. If the problem persists, contact the manufacturer for service. 3. Clean the IR cell

according to the
manufacturer's protocol.

Quantitative Data Summary

The following table summarizes common errors in carbon analysis and their potential impact on the results. Direct quantitative data on the magnitude of these errors can vary significantly based on the specific instrument, sample type, and laboratory conditions.

Error Source	Description	Potential Impact on Carbon Content Measurement	Applicable Method(s)
Surface Contamination	Presence of oils, grease, dirt, or residual grinding material on the sample surface. [8] [9]	Can artificially increase the measured carbon content, sometimes by thousands of parts per million (ppm). [8] [9]	OES, LIBS
Improper Sample Solidification	For cast iron, slow cooling can lead to "grey solidification," forming graphite nodules. [12] [15]	The pre-spark can burn off free graphite, leading to significantly lower and inaccurate carbon readings. [15] [17]	OES
Instrument Drift	Gradual change in the instrument's analytical performance over time. [12]	Can lead to a systematic bias in the results, either consistently high or low.	OES, Combustion Analysis
"Memory Effect"	Residue from a previously analyzed high-alloy sample contaminates the analysis of a subsequent low-alloy sample. [13]	Can result in falsely elevated readings for certain elements, including carbon, in the subsequent sample.	OES
Incomplete Combustion	The sample is not fully burned in the oxygen stream.	Results in incomplete conversion of carbon to CO ₂ , leading to erroneously low carbon readings.	Combustion Analysis
System Leaks	Leaks in the gas flow path can allow	Can dilute the sample gas, potentially	OES, Combustion Analysis

atmospheric gases to enter. leading to lower results. For combustion analysis, it can also affect the baseline.

Experimental Protocols

Key Experiment 1: Carbon Analysis by Combustion (based on ASTM E1019)

Objective: To determine the total carbon content in a steel sample by high-temperature combustion and infrared detection.

Methodology:

- **Sample Preparation:** Obtain a representative sample of the steel in the form of chips, drillings, or a small solid piece, ensuring it is free from surface contamination.^[1] Weigh a nominal 1-gram sample to the nearest 0.1 mg.
- **Instrument Setup:**
 - Perform instrument checks and set the furnace temperature (typically >1350°C).
 - Place a new ceramic crucible in the furnace and perform a bake-out cycle to remove any residual carbon.
- **Blank Measurement:** Analyze a blank (the crucible with accelerator, if used) to determine the system's baseline carbon level.
- **Calibration:** Analyze a certified reference material (CRM) with a known carbon concentration to calibrate the instrument.^[1]
- **Sample Analysis:**
 - Place the weighed steel sample into the pre-baked crucible. Add an appropriate accelerator (e.g., tungsten/tin) to facilitate combustion.

- Position the crucible in the induction furnace.
 - Initiate the analysis cycle. The sample is heated in a high-purity oxygen stream, causing the carbon to oxidize into CO and CO₂.^{[5][6]}
 - The combustion gases are passed through filters and moisture traps.
 - The CO₂ concentration is measured by a non-dispersive infrared (NDIR) cell.^[5] The instrument's software integrates the signal and calculates the carbon percentage based on the sample weight and calibration.
- Data Reporting: The result is typically reported as a weight percentage (% C).

Key Experiment 2: Carbon Analysis by Spark OES (based on ASTM E415)

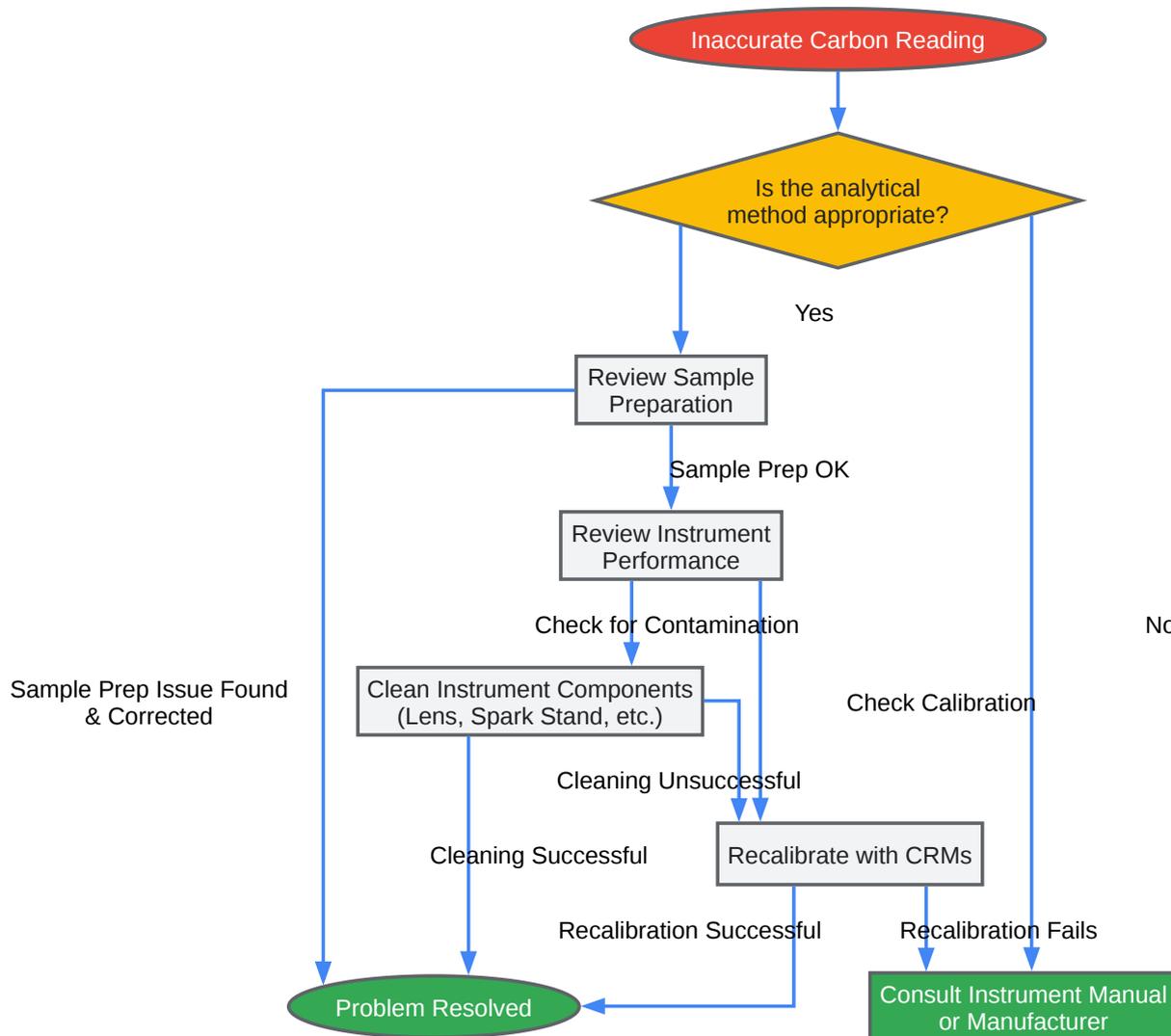
Objective: To determine the carbon content in a steel sample by spark-induced optical emission spectrometry.

Methodology:

- Sample Preparation:
 - The sample must be a solid piece with a flat surface, thick enough to seal the spark stand's opening (typically >10 mm).^{[8][9]}
 - Prepare the surface by grinding or lathing to create a clean, flat, and uniform finish. Avoid surface contamination.^[2]
- Instrument Setup:
 - Ensure the instrument is powered on and has reached thermal stability.
 - Check the argon gas supply for adequate pressure and purity.
 - Clean the electrode and the spark stand.

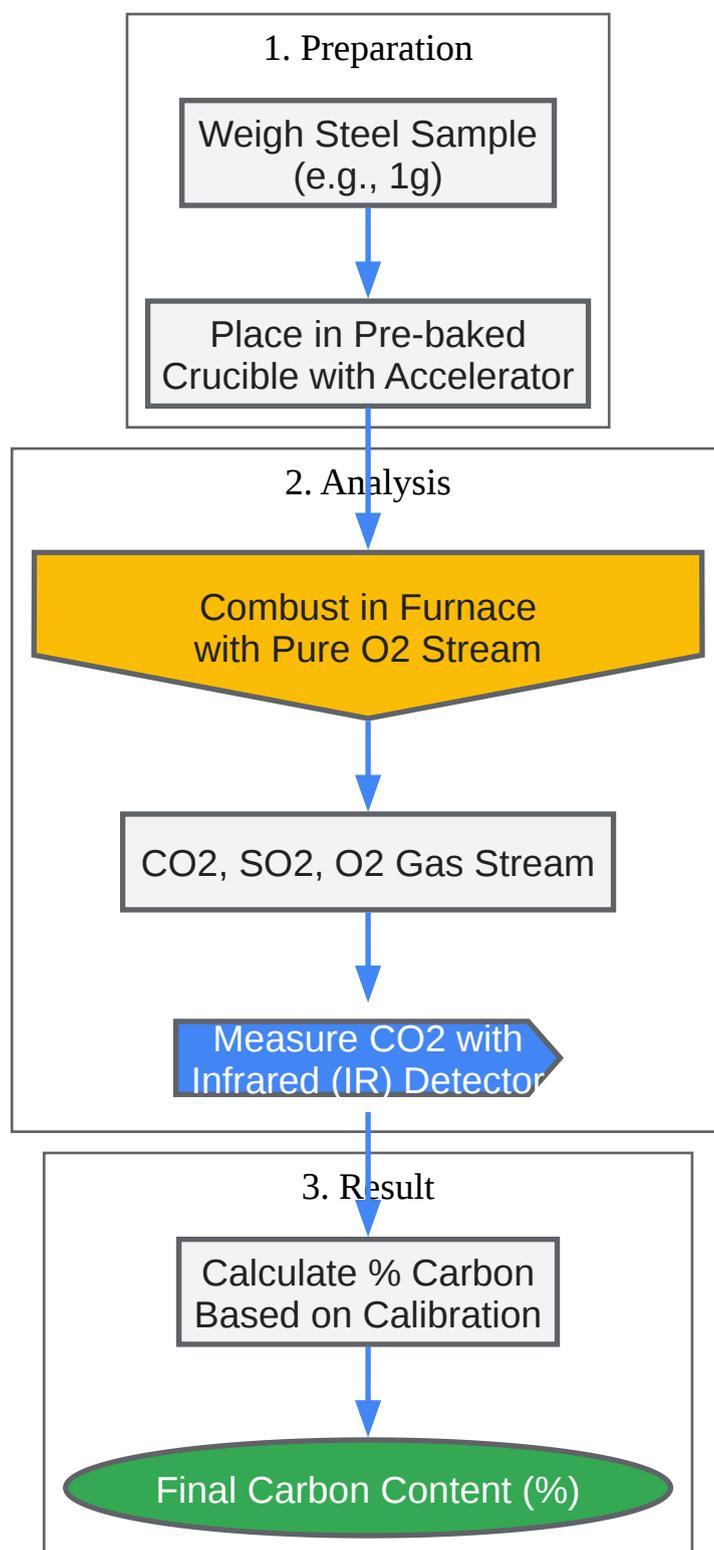
- Standardization (Recalibration): Analyze a set of certified reference materials (CRMs) to correct for any instrument drift and ensure the calibration curve is accurate.[16]
- Sample Analysis:
 - Place the prepared sample firmly on the spark stand, ensuring a complete seal to maintain an argon atmosphere.[16]
 - Initiate the analysis. A high-voltage spark is generated between the electrode and the sample surface, creating a plasma.[18]
 - The light emitted from the plasma is directed into the spectrometer's optical system.
 - A diffraction grating disperses the light into its constituent wavelengths.[18]
 - Detectors (e.g., photomultiplier tubes or CCDs) measure the intensity of the specific wavelength corresponding to carbon.[18]
 - The instrument's software converts the light intensity into a concentration value based on the stored calibration curves.
- Data Reporting: The result is reported as a weight percentage (% C). Multiple measurements on the same sample are typically averaged.

Visualizations



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Caption: Logical troubleshooting workflow for inaccurate carbon analysis results.



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Caption: Experimental workflow for carbon analysis by the combustion method.

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